molecular formula C14H23ClN3O2+ B1230340 Metoclopramide(1+)

Metoclopramide(1+)

Cat. No. B1230340
M. Wt: 300.8 g/mol
InChI Key: TTWJBBZEZQICBI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Metoclopramide(1+) is an ammonium ion obtained by protonation of the tertiary amino group of metoclopramide. It is a conjugate base of a metoclopramide(2+). It is a conjugate acid of a metoclopramide.

Scientific Research Applications

Metoclopramide's Effects on Brain Metabolism

Metoclopramide, a dopamine receptor antagonist, has shown effects on brain metabolism in healthy volunteers. A study highlighted its impact on resting cerebral blood flow and functional connectivity, which hadn't been previously investigated (Fernández-Seara et al., 2011).

Pharmacokinetics and Metabolism

Research has demonstrated that Metoclopramide is metabolized by CYP2D6 and acts as a reversible inhibitor of CYP2D6, but it is not an inactivator. This study provided insights into the drug's interaction with various cytochrome P450 enzymes and its metabolic pathways (Livezey et al., 2014).

Neuroprotective Effects in Toxicity Models

Metoclopramide showed protective effects against neurobehavioral toxicity and oxidative stress in rat models. This was particularly noted in studies involving iminodipropionitrile-induced stress and toxicity, highlighting Metoclopramide's potential neuroprotective roles (Khan et al., 2004).

Pharmacogenetic Considerations

Studies have looked into the effects of CYP2D6 genetic polymorphism on Metoclopramide pharmacokinetics. This research is vital for understanding individual variations in drug response and metabolism, which can have significant implications for personalized medicine (Bae et al., 2020).

Effects on Migraine Mechanisms

Metoclopramide has been studied for its efficacy in acute migraine treatment. It was shown to inhibit trigeminovascular activation in a rat model of migraine, providing an experimental basis for its role in this condition. This suggests the drug's potential utility beyond its primary indications (Aydin et al., 2017).

properties

Product Name

Metoclopramide(1+)

Molecular Formula

C14H23ClN3O2+

Molecular Weight

300.8 g/mol

IUPAC Name

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]ethyl-diethylazanium

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/p+1

InChI Key

TTWJBBZEZQICBI-UHFFFAOYSA-O

SMILES

CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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